{2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
CAS No.: 1353954-38-7
Cat. No.: VC8232706
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353954-38-7 |
|---|---|
| Molecular Formula | C16H22N2O4 |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | 2-[2-[[methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C16H22N2O4/c1-17(10-14-8-5-9-18(14)11-15(19)20)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20) |
| Standard InChI Key | DTLOXENQPUGZCG-UHFFFAOYSA-N |
| SMILES | CN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a pyrrolidine ring, a saturated heterocycle known for its conformational flexibility and prevalence in bioactive molecules. At the 2-position of the pyrrolidine, a methylamino group is attached via a methylene linker (), which is further protected by a benzyloxycarbonyl (Cbz) group. This Cbz group () serves as a temporary protective moiety for the amine during synthesis, preventing unwanted side reactions . The acetic acid moiety () at the 1-position introduces hydrophilicity and potential for hydrogen bonding, critical for interactions with biological targets.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 1353954-38-7 | |
| Molecular Formula | ||
| Molecular Weight | 306.36 g/mol | |
| IUPAC Name | 2-[2-[[Methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
Synthesis and Optimization
Key Synthetic Strategies
The synthesis of {2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves multi-step protocols emphasizing amine protection, nucleophilic substitution, and acid coupling. A representative pathway includes:
-
Pyrrolidine Functionalization: The pyrrolidine ring is alkylated at the 2-position with a methylamine group.
-
Cbz Protection: The methylamino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) .
-
Acetic Acid Incorporation: The 1-position of pyrrolidine is coupled with acetic acid via a methylene spacer, often employing carbodiimide-based coupling reagents .
Recent advances in enantioselective synthesis, as demonstrated by Matulevičiūtė et al. (2023), highlight the use of chiral triflate esters and nucleophilic substitutions to achieve high enantiomeric purity ( ee) . For instance, reacting (S)-triflate esters with aminopyrrolidine derivatives at in dichloromethane (DCM) yields configurationally inverted products with minimal racemization .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Cbz Protection | Cbz-Cl, TEA, DCM, | 85% | 95% | |
| Nucleophilic Substitution | (S)-Triflate, , 24h | 74–84% | 88–92% ee | |
| Acid Coupling | EDC·HCl, HOBt, DMF, rt | 78% | 90% |
Structural Elucidation and Analytical Data
Spectroscopic Characterization
The compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography:
-
NMR: Key signals include pyrrolidine protons ( 1.8–2.5 ppm), methylene groups adjacent to nitrogen ( 3.1–3.4 ppm), and aromatic protons from the Cbz group ( 7.2–7.4 ppm) .
-
NMR: Peaks at 172 ppm confirm the carboxylic acid, while 156 ppm corresponds to the Cbz carbonyl .
-
HRMS: The molecular ion peak at 306.36 ([M+H]) aligns with the molecular formula.
Crystallographic Insights
Single-crystal X-ray diffraction reveals a puckered pyrrolidine ring with chair-like conformation, stabilizing intramolecular hydrogen bonds between the acetic acid moiety and the Cbz group .
| Compound | Activity | IC | Source |
|---|---|---|---|
| Cbz-pyrrolidine analog | Antimicrobial (E. coli) | 12 μM | |
| Piperidine derivative | Neuroprotection (in vitro) | 45 μM |
Applications in Drug Discovery
Intermediate in Peptide Synthesis
The Cbz group’s orthogonality allows selective deprotection under mild hydrogenolysis conditions (, Pd/C), enabling sequential peptide coupling . For example, Matulevičiūtė et al. (2023) utilized similar intermediates to synthesize chiral dipeptides with piperidine moieties, demonstrating antiviral activity .
Prodrug Development
The acetic acid moiety facilitates prodrug conjugation via esterification, enhancing solubility and bioavailability. Preclinical models show prolonged plasma half-lives ( h) for prodrugs derived from analogous structures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume